Welcome to the BenchChem Online Store!
molecular formula C13H10O2 B1337557 2-Hydroxy-5-phenylbenzaldehyde CAS No. 1761-63-3

2-Hydroxy-5-phenylbenzaldehyde

Cat. No. B1337557
M. Wt: 198.22 g/mol
InChI Key: NAUBSKHQFFCEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563557B2

Procedure details

(Fahmy, A. M.; Revue Roumaine de Chimie 1985, V30(8), P749-52) Bromosalicaldehyde (S1, 525 mg, 2.6 mmol), phenylboronic acid (S2, 349 mg, 2.86 mmol), Pd(dppf)Cl2.CH2Cl2 (106 mg, 0.13 mmol) and Na2CO3 (413 mg, 3.9 mmol) were dissolved in degassed DME/H2O (3:1) and stirred at reflux (100° C.) for 5 h. After cooling, the mixture was poured into water and extracted with DCM (3×100 ml). The combined organic layers were dried over Na2SO4 and the residue purified by silica gel chromatography (Et2O, 100%) to afford the title compound (250 mg, 50%).
Quantity
349 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step Two
Quantity
413 mg
Type
reactant
Reaction Step Two
Name
DME H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)Cl.[C:13]([O-:16])([O-])=O.[Na+].[Na+].[OH2:19]>COCCOC.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[OH:19][C:1]1[CH:6]=[CH:5][C:4]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:3][C:2]=1[CH:13]=[O:16] |f:2.3.4,6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
349 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Two
Name
Quantity
106 mg
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
413 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
DME H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography (Et2O, 100%)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.